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Compound Name: GSK2982772

Cat. No.: B607817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of GSK2982772, a

first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3]

[4] GSK2982772 is under investigation as a potential treatment for inflammatory conditions

such as Crohn's disease, psoriasis, and rheumatoid arthritis.[5] Its mechanism of action

involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-

mediated necroptosis and cytokine production.[4][6] This analysis compares its performance

against other kinase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Context
GSK2982772 is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream

kinase in the innate immune response.[2][7] RIPK1 acts as a key signaling node downstream

of death receptors like TNFR1. Its kinase activity is essential for driving inflammatory cell death

(necroptosis), while its scaffolding function can facilitate NF-κB signaling.[2][4] By selectively

inhibiting the kinase function of RIPK1, GSK2982772 aims to block the pro-inflammatory

necroptosis pathway.

To understand the specificity of GSK2982772, it is useful to contrast the RIPK1 pathway with

that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial

sensors NOD1 and NOD2.
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Caption: Simplified RIPK1 signaling pathway.
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Caption: Contrasting NOD2-RIPK2 signaling pathway.
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Kinase Selectivity Profile of GSK2982772
GSK2982772 exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric

binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high

degree of selectivity.[2][8] This "Type III" binding results in minimal off-target activity.

Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of

GSK2982772. When tested at a concentration of 10 μM against 339 different kinases,

GSK2982772 showed no significant inhibition (<50%) of any kinase other than RIPK1,

indicating a selectivity of over 1,000-fold for its primary target.[2][7]

Table 1: Comparative Kinase Inhibitor Potency
The following table summarizes the inhibitory potency of GSK2982772 against human RIPK1

and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.
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Compound Primary Target Inhibitor Type
Potency (IC50 /
KD)

Key
Characteristic
s

GSK2982772 RIPK1
Type III

(Allosteric)
16 nM (IC50)[7]

First-in-class,

orally active,

exquisite

selectivity.[2][3]

Necrostatin-1s

(Nec-1s)
RIPK1

Type III

(Allosteric)

~200-500 nM

(IC50)

Tool compound;

moderate

potency and poor

pharmacokinetic

properties.[2][9]

Ponatinib

Multi-kinase

(including

RIPK2)

Type II
6.7 nM (IC50 vs

RIPK2)[10]

FDA-approved

drug; potent but

promiscuous

kinase inhibitor.

[10][11]

Regorafenib

Multi-kinase

(including

RIPK2)

Type II
41 nM (IC50 vs

RIPK2)[10]

FDA-approved

drug with activity

against RIPK2.

[10][12]

GSK583 RIPK2 Type I
8.0 nM (IC50 vs

TNFα)[13]

Selective, ATP-

competitive

RIPK2 inhibitor.

[11][13]

WEHI-345 RIPK2 Type I 46 nM (KD)[13]

Selective RIPK2

inhibitor with in

vivo activity.[11]

[12][13]

Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity

by 50%. KD (dissociation constant) is a measure of binding affinity.
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Experimental Protocols and Workflows
Validating the kinase selectivity of a compound like GSK2982772 involves a multi-step process,

starting with broad screening and moving to specific cellular assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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